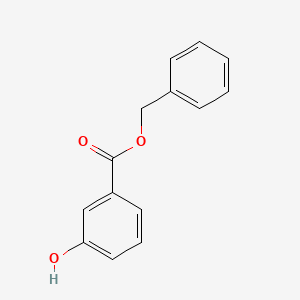

Benzyl 3-hydroxybenzoate

Übersicht

Beschreibung

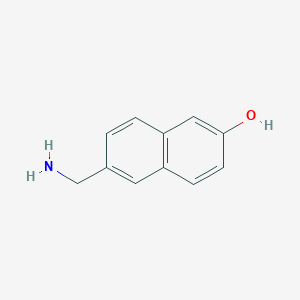

Benzyl 3-hydroxybenzoate, also known as 3-Hydroxybenzoate de benzyle, is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is used in pharmaceutical and personal care products .

Physical And Chemical Properties Analysis

Benzyl 3-hydroxybenzoate has a molecular weight of 228.25 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

Benzyl 3-hydroxybenzoate, also known as benzyl p-hydroxybenzoate, is synthesized through various chemical processes. One notable method involves the reaction of benzyl chloride and p-hydroxybenzoic acid using phase transfer catalysis. This method, employing xylene as an organic solvent and Na2CO3 aqueous solution as a condensing agent, results in a product with a purity greater than 98% and a yield of more than 85% (Ming, 2001).

Metabolism in Bacteria

Benzyl 3-hydroxybenzoate is metabolically relevant in certain bacterial species. In the denitrifying bacterium Thauera aromatica, the anaerobic metabolism of 3-hydroxybenzoate, a closely related compound, has been extensively studied. This bacterium's metabolic process involves specific enzymes and pathways tailored to the hydroxybenzoate structure, illustrating the biochemical versatility and adaptation of microorganisms to various organic compounds (Laempe et al., 2001).

Polymer Synthesis

In polymer science, benzyl 3-hydroxybenzoate derivatives are utilized in novel polymer syntheses. For instance, poly(3-hydroxybenzoate), synthesized through various methods including condensation reactions, demonstrates significant yields and molecular weights. This indicates the compound's utility in creating advanced polymeric materials with specific physical properties (Kricheldorf, Zang, & Schwarz, 1982).

Biomarker Analysis

Benzyl 3-hydroxybenzoate-related compounds are also significant in biomarker analysis. For example, 3-hydroxybenzo[a]pyrene, a biomarker for assessing carcinogenic exposure, has been measured in human urine using advanced techniques, illustrating the compound's relevance in environmental and health monitoring (Hu et al., 2016).

Antibacterial Applications

Derivatives of benzyl 3-hydroxybenzoate exhibit antibacterial properties. Research has shown that novel ester/hybrid derivatives of 3-hydroxybenzoic acid demonstrate potential antibacterial activity, suggesting applications in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Preservative Analysis

In the analysis of preservatives, benzyl 3-hydroxybenzoate and its derivatives are importantcomponents. A study developed a high-performance liquid chromatography (HPLC) method for the assay of various preservatives, including benzyl alcohol and hydroxybenzoates. This research highlights the compound's relevance in the manufacturing of drug products, where it serves as a preservative (Shabir, 2007).

Immunobiological Activity

In immunobiology, benzyl benzoate derivatives, related to benzyl 3-hydroxybenzoate, have been isolated from natural sources and shown to stimulate macrophage functions. These compounds, such as those isolated from Solidago virga-aurea, have potential applications in treating infectious diseases due to their immunotherapeutic properties (Choi et al., 2005).

Environmental and Water Research

Benzyl 3-hydroxybenzoate derivatives, particularly parabens (esters of para-hydroxybenzoic acid), are extensively studied in environmental and aquatic research due to their widespread use and potential as endocrine disruptors. Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insight into the environmental impact of these compounds (Haman et al., 2015).

Safety And Hazards

Benzyl 3-hydroxybenzoate may pose certain hazards. For instance, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, or clothing .

Relevant Papers One relevant paper is “Synthesis, antimicrobial activity and molecular docking study of benzyl functionalized benzimidazole silver (I) complexes” which discusses the synthesis and characterization of benzyl functionalized benzimidazole silver (I) complexes .

Eigenschaften

IUPAC Name |

benzyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLMZTCDRVMSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471379 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxybenzoate | |

CAS RN |

77513-40-7 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)